molecular formula C8H7BrCl2 B3265082 2-(2-Bromoethyl)-1,3-dichlorobenzene CAS No. 40173-94-2

2-(2-Bromoethyl)-1,3-dichlorobenzene

Cat. No.: B3265082
CAS No.: 40173-94-2
M. Wt: 253.95 g/mol
InChI Key: ZWMPYIRPUBVKPN-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,3-dichlorobenzene is an organic compound that belongs to the class of haloalkanes It consists of a benzene ring substituted with two chlorine atoms and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by an alkylation reaction. One common method includes the reaction of 1,3-dichlorobenzene with ethylene dibromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize by-products and ensure the desired product’s purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the bromo group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride is often employed for reduction reactions.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in ethyl-substituted benzene compounds.

Scientific Research Applications

2-(2-Bromoethyl)-1,3-dichlorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Pharmaceuticals: The compound is used in the synthesis of antimicrobial agents and other bioactive molecules.

    Material Science: It is utilized in the development of polymers and other advanced materials.

    Chemical Research: The compound is studied for its reactivity and potential as an intermediate in various chemical reactions.

Comparison with Similar Compounds

    2-(2-Bromoethyl)benzene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    1,3-Dichlorobenzene: Does not have the bromoethyl group, limiting its use in alkylation reactions.

    2-Bromoethylbenzene: Similar structure but without the dichloro substitution, affecting its chemical properties and reactivity.

Uniqueness: 2-(2-Bromoethyl)-1,3-dichlorobenzene is unique due to the presence of both bromoethyl and dichloro substituents, which enhance its reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

2-(2-bromoethyl)-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMPYIRPUBVKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289051
Record name 2-(2-Bromoethyl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40173-94-2
Record name 2-(2-Bromoethyl)-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40173-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromoethyl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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